MCHR2 Antagonist Activity: Potency Comparison of 2-(2-Chlorophenyl)propan-2-amine Hydrochloride Versus Structural Congeners
2-(2-Chlorophenyl)propan-2-amine hydrochloride demonstrates an IC50 of 1 nM for antagonist activity at the human melanin-concentrating hormone receptor 2 (MCHR2), as assessed in a FLIPR-based calcium flux assay using CHO cells expressing the human MCHR2 receptor with a 10-minute preincubation period [1]. In direct comparison from the same assay entry (BindingDB entry 50034332, assay 4), a structurally distinct MCHR2-targeting congener (CHEMBL1934104) exhibited an IC50 of 15,000 nM, representing a 15,000-fold lower potency [2]. Additionally, another compound from the same series (CHEMBL1934108) displayed an IC50 of 70 nM, which is 70-fold less potent than the target compound [3]. These comparisons are based on data generated under identical experimental conditions within the same BindingDB entry, enabling direct potency ranking. For context, MCHR2 antagonist 38, a potent reference compound reported in the literature, exhibits an IC50 of 1 nM (equivalent to the target compound) with a Ki of 13 nM .
| Evidence Dimension | MCHR2 antagonist activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | CHEMBL1934104: IC50 = 15,000 nM; CHEMBL1934108: IC50 = 70 nM; MCHR2 antagonist 38: IC50 = 1 nM (Ki = 13 nM) |
| Quantified Difference | 15,000-fold more potent than CHEMBL1934104; 70-fold more potent than CHEMBL1934108; potency equivalent to MCHR2 antagonist 38 |
| Conditions | Human MCHR2 expressed in CHO cells; inhibition of MCH-stimulated Ca2+ flux (FLIPR assay); 10 min preincubation |
Why This Matters
The 1 nM potency at MCHR2, confirmed against multiple comparators in the same assay system, establishes this compound as a high-affinity tool for MCHR2 pharmacology studies where receptor subtype selectivity and target engagement at low concentrations are required.
- [1] BindingDB. BDBM50360708 (CHEMBL1934127) – Antagonist activity at human MCHR2 receptor. IC50 = 1 nM. Entry ID: 50034332, Assay ID: 4. View Source
- [2] BindingDB. BDBM50360686 (CHEMBL1934104) – Antagonist activity at human MCHR2 receptor. IC50 = 1.50E+4 nM. Entry ID: 50034332, Assay ID: 4. View Source
- [3] BindingDB. BDBM50360690 (CHEMBL1934108) – Antagonist activity at human MCHR2 receptor. IC50 = 70 nM. Entry ID: 50034332, Assay ID: 4. View Source
